Tripelennamine Hydrochloride

描述

Tripelennamine Hydrochloride is the hydrochloride salt form of tripelennamine, an ethylenediamine derivative with an antihistaminergic property. This compound competitively blocks central and peripheral histamine H1 receptors, thereby limiting histamine's effects, including bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic activity.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1948.

See also: Tripelennamine (has active moiety); Tripelennamine Citrate (related).

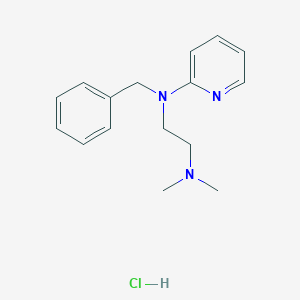

Structure

3D Structure of Parent

属性

IUPAC Name |

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSICIQKZGUEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3.ClH, C16H22ClN3 | |

| Record name | TRIPELENAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22306-05-4, 91-81-6 (Parent) | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22306-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripelennamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026248 | |

| Record name | Tripelennamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992) | |

| Record name | TRIPELENAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | TRIPELENAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

154-69-8, 22306-05-4 | |

| Record name | TRIPELENAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripelennamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripelennamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripelennamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripelennamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripelennamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPELENNAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWV8GJ56ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

378.5 to 380.3 °F (NTP, 1992) | |

| Record name | TRIPELENAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Tripelennamine Hydrochloride: A Technical Guide to its Mechanism of Action on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Tripelennamine Hydrochloride on the Histamine H1 receptor. Tripelennamine, a first-generation ethylenediamine antihistamine, functions not merely as a competitive antagonist but as an inverse agonist, a critical distinction in understanding its pharmacological profile. This document details the molecular interactions, signaling pathways, and quantitative parameters governing its activity. Furthermore, it outlines the standard experimental protocols for the characterization of H1 receptor antagonists, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound has been a long-standing therapeutic agent for the symptomatic relief of allergic reactions.[1] Its primary pharmacological target is the Histamine H1 receptor, a G protein-coupled receptor (GPCR) integral to the inflammatory cascade.[2] While traditionally classified as an H1 antagonist, contemporary understanding of GPCR pharmacology reveals a more nuanced mechanism. This guide elucidates the action of Tripelennamine as an inverse agonist, a molecule that not only blocks the action of the endogenous agonist, histamine, but also reduces the receptor's basal, or constitutive, activity.[3][4] This dual action is fundamental to its therapeutic efficacy.

Molecular Mechanism of Action

This compound exerts its effects by binding to the H1 receptor, thereby preventing histamine from activating it.[5] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[1]

Competitive Binding

Tripelennamine competes with histamine for the same binding site on the H1 receptor.[2] This competitive antagonism follows the principles of mass action; the extent of receptor blockade is dependent on the relative concentrations of Tripelennamine and histamine.

Inverse Agonism

The H1 receptor exhibits constitutive activity, meaning it can adopt an active conformation and signal in the absence of an agonist.[4][6] First-generation antihistamines, including Tripelennamine, are now understood to be inverse agonists.[3] They preferentially bind to and stabilize the inactive conformation of the H1 receptor, thereby shifting the conformational equilibrium away from the active state and reducing the basal signaling of the receptor.[3] This suppression of constitutive activity contributes significantly to its anti-inflammatory and anti-allergic effects.[7]

H1 Receptor Signaling Pathway

The H1 receptor is coupled to the Gq/11 family of G proteins. Its activation, either by histamine or through constitutive activity, initiates a well-defined signaling cascade.

-

Agonist Binding and Gq Activation: Histamine binding to the H1 receptor induces a conformational change, leading to the activation of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). These events lead to the physiological responses associated with allergy and inflammation, such as smooth muscle contraction and increased vascular permeability.

Tripelennamine, as an inverse agonist, stabilizes the H1 receptor in an inactive state, preventing Gq protein activation and the subsequent downstream signaling cascade.

Quantitative Data

| Parameter | Value | Receptor | Species | Assay Type |

| IC50 | 40 nM | Histamine H1 Receptor | Human | Not Specified |

Table 1: Quantitative data for this compound.

Note: The IC50 value is the concentration of the drug that inhibits 50% of the specific binding of a radioligand or a functional response. The Ki (inhibition constant) is a more direct measure of binding affinity and can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the competing radioligand.[8]

Experimental Protocols

The characterization of an H1 receptor antagonist like Tripelennamine involves a series of in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for the H1 receptor by quantifying its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: Typically [³H]-mepyramine.

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of this compound in the assay buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Tripelennamine concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Functional Assay (for Inverse Agonism Quantification)

Functional assays measure the effect of the compound on the receptor's signaling output. To quantify inverse agonism, the assay must be sensitive to the constitutive activity of the H1 receptor.

-

Inositol Phosphate (IP) Accumulation Assay:

-

Principle: This assay measures the accumulation of inositol phosphates, downstream products of PLC activation. An inverse agonist will decrease the basal level of IP accumulation in cells expressing constitutively active H1 receptors.

-

Procedure:

-

Culture cells expressing the H1 receptor.

-

Label the cells with [³H]-myo-inositol.

-

Incubate the cells with varying concentrations of this compound.

-

Lyse the cells and separate the inositol phosphates using ion-exchange chromatography.

-

Quantify the radioactivity of the eluted fractions.

-

Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the Tripelennamine concentration to determine the EC50 for the inhibition of constitutive activity.

-

-

-

Calcium Flux Assay:

-

Principle: This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye. An inverse agonist will reduce the basal intracellular calcium levels in cells with constitutively active H1 receptors.

-

Procedure:

-

Load cells expressing the H1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Measure the baseline fluorescence.

-

Add varying concentrations of this compound and monitor the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The decrease in basal fluorescence is plotted against the drug concentration to determine the potency of the inverse agonist.

-

-

Conclusion

This compound's mechanism of action on the H1 receptor is a classic example of inverse agonism at a constitutively active GPCR. Its ability to both competitively block histamine binding and reduce the basal signaling of the receptor underscores its therapeutic utility in allergic conditions. A thorough understanding of its binding kinetics and functional effects, as determined by the experimental protocols outlined in this guide, is essential for the continued development and optimization of H1 receptor-targeted therapeutics. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of pharmacology and drug discovery.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]

- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uwec.edu [chem.uwec.edu]

A Technical Guide to the Synthesis and Chemical Properties of Tripelennamine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of Tripelennamine Hydrochloride, a first-generation ethylenediamine antihistamine. It covers the compound's key chemical and physical properties, a detailed look at its synthesis, and its primary mechanism of action as a histamine H1 receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development, offering structured data, representative experimental protocols, and detailed pathway visualizations to support further research and application.

Introduction

This compound, known by trade names such as Pyribenzamine, is a first-generation antihistamine of the ethylenediamine class.[1][2] It has been utilized for the symptomatic relief of hypersensitivity reactions, including hay fever, urticaria (hives), and rhinitis.[3][4] As an antipruritic agent, it alleviates itching associated with allergic conditions.[2] The drug functions by competitively inhibiting histamine H1 receptors, thereby counteracting the effects of endogenous histamine.[3] While effective, its use is associated with sedative side effects, a characteristic common to many first-generation antihistamines.[4]

Chemical and Physical Properties

This compound is a white, crystalline powder that is known to darken upon exposure to light.[4] It possesses a bitter taste and its solutions are generally neutral to litmus paper.[5] The compound's key properties are summarized in the tables below.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | [5] |

| Molecular Formula | C₁₆H₂₂ClN₃ | [2][5][6] |

| Molecular Weight | 291.82 g/mol | [1][2][5] |

| Appearance | Odorless white crystalline powder or solid | [5][6] |

| Melting Point | 192-193 °C | [6] |

| pKa | ~9.0 (Predicted: 8.76) | [1][6] |

| pH (0.1% aq. soln) | ~5.5 | [6] |

| pH (25 mg/mL aq. soln) | 6.71 | [5][6] |

| pH (50 mg/mL aq. soln) | 6.67 | [5][6] |

| pH (100 mg/mL aq. soln) | 5.56 | [5][6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | ≥100 mg/mL at 22.2°C; 1 g in 0.77 mL | [5][6] |

| Ethanol | 1 g in 6 mL | [6] |

| DMSO | ~13-25 mg/mL (sonication recommended) | [6][7] |

| Chloroform | Practically Insoluble | [8] |

| Benzene | Practically Insoluble | [8] |

| Ether | Very Slightly Soluble | [8] |

Synthesis of this compound

The synthesis of Tripelennamine is typically achieved through a two-step process involving the sequential N-alkylation of 2-aminopyridine. The first step involves the benzylation of 2-aminopyridine, followed by a second alkylation with a dimethylaminoethyl group.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on general synthetic methodologies for N-alkylation of aminopyridines.

Step 1: Synthesis of N-Benzyl-2-aminopyridine (Intermediate)

-

Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add a suspension of sodium hydride (NaH) in an inert solvent such as dry toluene.

-

Addition of Amine: Slowly add a solution of 2-aminopyridine in toluene to the NaH suspension at room temperature. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the sodium salt of 2-aminopyridine.

-

Benzylation: Add benzyl chloride dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and cautiously quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude N-benzyl-2-aminopyridine can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of Tripelennamine (Free Base)

-

Reaction Setup: In a setup similar to Step 1, prepare a suspension of sodium hydride in dry toluene.

-

Addition of Intermediate: Add the purified N-benzyl-2-aminopyridine from Step 1 to the suspension and stir to form the corresponding sodium salt.

-

Alkylation: Add 2-dimethylaminoethyl chloride to the mixture.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Workup: After cooling, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Evaporate the solvent to yield crude Tripelennamine free base, which can be purified by vacuum distillation.[6]

Step 3: Formation of this compound

-

Dissolution: Dissolve the purified Tripelennamine base in a suitable solvent like methanol.

-

Acidification: Add a calculated, equimolecular amount of hydrogen chloride (e.g., as a standardized solution in methanol or isopropanol) to the solution.[6]

-

Precipitation: The hydrochloride salt will precipitate from the solution. Precipitation can be enhanced by the addition of a less polar solvent, such as diethyl ether.[6]

-

Isolation: Collect the resulting white crystalline solid by filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum to yield this compound.

Mechanism of Action

Tripelennamine is a first-generation H1 antagonist that functions by competitively inhibiting histamine at H1 receptors.[3] In an allergic response, allergens trigger mast cells and basophils to release histamine. Histamine then binds to H1 receptors on various effector cells, leading to classic allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction (e.g., bronchoconstriction).[3]

Tripelennamine competes with histamine for these receptor binding sites, thereby preventing or reducing the intensity of the histamine-mediated response.[9][10] As a first-generation antihistamine, it can cross the blood-brain barrier, which leads to its sedative effects by antagonizing H1 receptors in the central nervous system.[11] Additionally, Tripelennamine exhibits some anticholinergic activity by binding to muscarinic receptors.[5]

Caption: Mechanism of H1 receptor antagonism by Tripelennamine.

Conclusion

This compound is a well-characterized first-generation antihistamine with established chemical properties and a clear mechanism of action. Its synthesis is achievable through standard organic chemistry techniques, primarily involving sequential N-alkylation. By competitively blocking the H1 histamine receptor, it effectively mitigates the symptoms of various allergic reactions. The data and protocols presented in this guide provide a foundational resource for professionals engaged in pharmaceutical research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | 154-69-8 [chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. US2607778A - Process of preparing n, n-dimethyln'-(p-chlorobenzyl)-n'-(2-pyridyl)-ethylenediamine - Google Patents [patents.google.com]

- 7. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 8. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Advent of a First-Generation Antihistamine: A Technical History of Tripelennamine

Introduction: Tripelennamine, a prominent member of the ethylenediamine class of first-generation antihistamines, represents a significant milestone in the pharmacological management of allergic disorders. Marketed for many years under the trade name Pyribenzamine, its discovery in the mid-1940s provided clinicians and patients with an effective new tool against histamine-mediated conditions. This document provides a detailed technical overview of the historical development, synthesis, pharmacological profile, and early clinical applications of Tripelennamine, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The development of Tripelennamine occurred during a burgeoning era of pharmaceutical research following World War II. In the 1940s, the role of histamine in allergic reactions was becoming well-understood, spurring the search for antagonist compounds. Following the discovery of the first clinically useful antihistamine, phenbenzamine (Antergan), in 1942, numerous pharmaceutical companies sought to develop novel, more effective agents.

In 1946, a team at CIBA (now Novartis) in New Jersey, which included the notable chemist Carl Djerassi, successfully synthesized and patented Tripelennamine. This achievement marked Djerassi's first patent and introduced one of the earliest commercial antihistamines to the market. Tripelennamine hydrochloride received its first approval in 1948 and was subsequently used for the symptomatic relief of various hypersensitivity reactions. It became a widely prescribed treatment for conditions such as hay fever, urticaria (hives), rhinitis, and asthma. Although its use has since diminished with the advent of second-generation, non-sedating antihistamines, its historical importance in therapeutics remains.

Chemical Synthesis and Properties

Tripelennamine, chemically named N,N-dimethyl-N'-(phenylmethyl)-N'-pyridin-2-ylethane-1,2-diamine, is a synthetic ethylenediamine derivative. Early manufacturing processes laid the groundwork for its large-scale production.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the reaction of key intermediates. A described method is as follows:

Experimental Protocol: Synthesis of Tripelennamine

-

Preparation of 2-Aminopyridine: Pyridine is reacted with sodamide (NaNH₂) to produce 2-aminopyridine.

-

Formation of the Ethylenediamine Intermediate: The resulting 2-aminopyridine is then reacted with β-dimethylaminoethyl chloride (also known as 2-chloro-N,N-dimethylethanamine) in the presence of sodamide. This step yields 2-[2-(dimethylamino)ethylamino]pyridine.

-

Final Condensation: The intermediate, 2-[2-(dimethylamino)ethylamino]pyridine, is condensed with benzyl bromide in the presence of sodamide to form the Tripelennamine free base.

-

Salt Formation: The final product is typically converted to its hydrochloride or citrate salt to improve stability and solubility for pharmaceutical formulation.

Caption: Synthetic pathway for Tripelennamine.

Physicochemical Properties

The physicochemical properties of Tripelennamine and its common salt form, this compound, are summarized below. These characteristics are fundamental to its formulation, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₁N₃ | PubChem |

| Molar Mass | 255.365 g·mol⁻¹ | PubChem |

| Appearance | Yellow oil (free base); White crystalline powder (hydrochloride) | PubChem |

| Odor | Amine odor (free base) | PubChem |

| Stability | Slowly darkens on exposure to light (hydrochloride) | PubChem |

| Log S | -2.64 | PubChem |

Pharmacology and Mechanism of Action

Tripelennamine exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor.

Mechanism of Action

During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various effector cells. This interaction triggers a cascade of events leading to symptoms such as pruritus (itching), vasodilation, increased vascular permeability, and smooth muscle contraction in the respiratory and gastrointestinal tracts.

Tripelennamine competitively blocks histamine from binding to these H1 receptors. By occupying the receptor sites, it prevents, but does not reverse, the downstream effects of histamine, leading to the temporary relief of allergic symptoms like sneezing, itchy and watery eyes, and runny nose. As a first-generation antihistamine, it can cross the blood-brain barrier, which is responsible for its sedative side effects.

The drug exhibits a high selectivity for the H1 receptor, with a 180-fold greater affinity for it over muscarinic acetylcholine receptors, resulting in low anticholinergic activity compared to some other first-generation agents like diphenhydramine. Additionally, Tripelennamine acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).

Caption: Tripelennamine's antagonism of the H1 receptor.

Pharmacokinetics

The pharmacokinetic profile of Tripelennamine is characteristic of first-generation antihistamines.

-

Absorption: It is well absorbed from the gastrointestinal tract following oral administration. Peak plasma concentrations are typically reached within 1 to 2 hours.

-

Metabolism: The drug undergoes extensive hepatic metabolism, primarily through hydroxylation and glucuronidation.

-

Elimination: Tripelennamine and its metabolites are excreted primarily via the kidneys. The elimination half-life is relatively short, ranging from 4 to 6 hours, which often necessitates multiple daily doses to maintain therapeutic effects.

| Pharmacokinetic Parameter | Value | Source |

| Bioavailability | Well absorbed orally | |

| Time to Peak Plasma | 1 - 2 hours | |

| Metabolism | Hepatic (Hydroxylation, Glucuronidation) | |

| Elimination Half-Life | 4 - 6 hours | |

| Excretion | Renal |

Analytical Methods

Early and subsequent analytical protocols were crucial for the quality control of pharmaceutical preparations and for studying the drug's metabolism.

Experimental Protocol: Analytical Identification

-

Gas Chromatography (GC): GC methods were developed for the determination of trace amounts of Tripelennamine in pharmaceutical formulations. This technique separates the compound from other excipients based on its volatility and interaction with a stationary phase, allowing for quantification.

-

Thin-Layer Chromatography (TLC): TLC was employed for the detection of Tripelennamine in biological samples, such as in urine screening programs for drug abuse. This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy have been used to elucidate and confirm the chemical structure of this compound in deuterated chloroform.

-

Fluorometry: The compound exhibits natural fluorescence and can also form fluorescent products upon reaction with agents like cyanogen bromide, allowing for its detection and quantification using fluorometric methods.

Caption: Analytical methods for Tripelennamine.

Conclusion

The discovery of Tripelennamine by Carl Djerassi and his team at CIBA in 1946 was a pivotal event in the history of antihistamine development. As one of the first commercially successful H1 receptor antagonists, it provided effective relief for a range of allergic conditions and paved the way for future innovations in the field. While its clinical use has been largely superseded by second-generation agents with more favorable side-effect profiles, a technical understanding of its history, synthesis, and pharmacology offers valuable insights for drug development professionals and researchers exploring the evolution of pharmacotherapy for allergic diseases.

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Tripelennamine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of tripelennamine in various animal models. Tripelennamine, a first-generation ethylenediamine antihistamine, has been utilized in both human and veterinary medicine. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in different species is crucial for drug development, ensuring efficacy, and assessing potential toxicity. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate further research and development in this area.

Pharmacokinetic Parameters of Tripelennamine Across Animal Species

The pharmacokinetic profile of tripelennamine has been investigated in several animal models, revealing species-specific differences in its disposition. A summary of the key pharmacokinetic parameters following intravenous administration is presented in Table 1.

| Animal Model | Dose (mg/kg) | t½ (h) | Cl (L/h/kg) | Vd (L/kg) | Key Findings |

| Horse | 0.5 | 2.08 (1.31-5.65) | 0.84 (0.64-1.17) | 1.69 (1.18-3.50) | No significant difference in pharmacokinetic parameters compared to camels.[1][2] |

| Camel | 0.5 | 2.39 (1.91-6.54) | 0.97 (0.82-1.42) | 2.87 (1.59-6.67) | No significant difference in pharmacokinetic parameters compared to horses.[1][2] |

Data presented as median (range). t½: Elimination half-life; Cl: Total body clearance; Vd: Volume of distribution at steady state.

Horses and Camels: A comparative study in horses and camels administered a 0.5 mg/kg intravenous dose of tripelennamine revealed similar pharmacokinetic profiles between the two species.[1][2] The terminal elimination half-lives were approximately 2.08 hours in horses and 2.39 hours in camels.[1][2] Total body clearance and volume of distribution at steady state were also comparable.[1][2]

Dogs: Although tripelennamine is indicated for use in dogs for antihistaminic therapy, specific public domain studies detailing its pharmacokinetic parameters (t½, Cmax, Tmax, AUC) are currently lacking.[3]

Metabolic Pathways of Tripelennamine

Tripelennamine undergoes extensive metabolism in the body, with the liver being the principal organ for its biotransformation. The primary metabolic pathways identified across different animal species include N-demethylation, aromatic hydroxylation, N-depyridination, and N-dedimethylaminoethylation.

Metabolism in Rats: In rats, tripelennamine is extensively metabolized through several key pathways:

-

N-demethylation: Removal of a methyl group from the dimethylamino moiety.

-

Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic rings.

-

N-depyridination: Cleavage of the pyridine ring from the molecule.

-

N-dedimethylaminoethylation: Removal of the entire dimethylaminoethyl group.

Metabolism in Camels: Studies in camels have identified three main metabolites in urine following intravenous administration:

-

A metabolite resulting from N-depyridination of tripelennamine.[1][2]

-

A metabolite formed through pyridine ring hydroxylation .[1][2]

The following diagram illustrates the known metabolic pathways of tripelennamine.

Enzymatic Involvement: While specific cytochrome P450 (CYP) isoforms responsible for tripelennamine metabolism in animal models have not been definitively identified in the available literature, it is known that CYP enzymes are the major catalysts for drug metabolism.[4][5] In humans, DrugBank lists CYP2D6 as an enzyme involved in tripelennamine metabolism.[6] Given the conservation of CYP enzyme functions across species, it is plausible that orthologs of CYP2D6 and other CYP families (such as CYP1A, CYP2C, and CYP3A) are involved in the metabolism of tripelennamine in rats and dogs.[7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of pharmacokinetic and metabolism studies. Below are generalized protocols based on the methodologies reported in the cited literature.

Pharmacokinetic Study in Horses and Camels

This protocol is based on the study by Wasfi et al. (2000).[1][2]

-

Animal Subjects: Clinically healthy adult horses (n=6) and camels (n=5) were used.

-

Drug Administration: Tripelennamine was administered as a single intravenous (IV) injection at a dose of 0.5 mg/kg of body weight.

-

Blood Sample Collection:

-

Blood samples were collected from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 5, 10, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Plasma was separated by centrifugation and stored at -20°C until analysis.

-

-

Urine Sample Collection (Camels): Urine samples were collected from the camels at various time points to identify metabolites.

-

Analytical Method:

-

Tripelennamine concentrations in plasma were determined using a validated gas chromatography-mass spectrometry (GC-MS) method.

-

Metabolites in urine were identified following enzymatic hydrolysis, extraction, and derivatization, followed by GC-MS analysis.

-

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study.

Metabolism Study in Rats

This protocol is a generalized representation of metabolism studies conducted in rats.

-

Animal Subjects: Adult male rats of a specified strain (e.g., Sprague-Dawley) are typically used.

-

Drug Administration: Tripelennamine is administered via a defined route, such as intraperitoneal (IP) or oral (PO) gavage, at a specified dose.

-

Sample Collection:

-

Urine and feces are collected over a 24-hour period using metabolism cages.

-

At the end of the study period, animals are euthanized, and tissues (liver, kidney, etc.) may be collected for analysis of drug distribution.

-

-

Metabolite Identification:

-

Urine samples are often treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

-

Metabolites are extracted from the biological matrix using liquid-liquid or solid-phase extraction.

-

The extracted compounds are then derivatized (e.g., silylation) to improve their volatility and thermal stability for GC-MS analysis.

-

Identification of metabolites is achieved by comparing their mass spectra and retention times with those of reference standards or by interpretation of the fragmentation patterns.

-

Analytical Methodologies

The quantification of tripelennamine and the identification of its metabolites in biological matrices are predominantly carried out using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for the analysis of tripelennamine.[8] The methodology typically involves:

-

Sample Preparation: Extraction of the drug and its metabolites from the biological matrix (plasma, urine). This often involves protein precipitation followed by liquid-liquid or solid-phase extraction.

-

Derivatization: As tripelennamine and its hydroxylated metabolites are polar, derivatization is often necessary to increase their volatility for GC analysis. Silylation is a common derivatization technique.

-

Chromatographic Separation: A capillary column (e.g., DB-5MS) is used to separate the analytes.[8]

-

Mass Spectrometric Detection: The mass spectrometer is operated in either full-scan mode for metabolite identification or selected ion monitoring (SIM) mode for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): More recent methods may utilize LC-MS/MS, which often requires less sample preparation and can be more sensitive and specific. A recent study describes a green micellar liquid chromatographic method for the simultaneous determination of tripelennamine and diphenhydramine.[9][10]

Conclusion

This technical guide has summarized the available information on the pharmacokinetics and metabolism of tripelennamine in key animal models. While pharmacokinetic data for horses and camels are well-defined, there is a notable lack of quantitative data for rats and dogs, which are commonly used in preclinical drug development. The metabolic pathways have been partially elucidated in rats and camels, highlighting N-demethylation, hydroxylation, and cleavage of the molecular backbone as important routes of biotransformation. Further research is warranted to fill the existing data gaps, particularly in determining the pharmacokinetic profiles in rats and dogs and identifying the specific CYP450 isoforms involved in tripelennamine metabolism across different species. Such information will be invaluable for refining dose regimens, understanding potential drug-drug interactions, and facilitating the continued safe and effective use of tripelennamine in veterinary medicine.

References

- 1. Comparative disposition of tripelennamine in horses and camels after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. madbarn.com [madbarn.com]

- 3. tripelennamine [drugcentral.org]

- 4. The pharmacokinetics of pentazocine and tripelennamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Cytochrome P450-related differences between rats and mice in the metabolism of benzene, toluene and trichloroethylene in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Green micellar liquid chromatographic method for simultaneous determination of antihistaminic drugs this compound and diphenhydramine in pharmaceutical gel - PubMed [pubmed.ncbi.nlm.nih.gov]

Tripelennamine Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine, a first-generation ethylenediamine antihistamine, has long been utilized for its therapeutic effects in allergic conditions. This technical guide provides an in-depth analysis of the receptor binding profile of Tripelennamine Hydrochloride, with a primary focus on its affinity and selectivity for the histamine H1 receptor. Furthermore, this document elucidates its interactions with other biogenic amine transporters and receptors, providing a comprehensive overview of its pharmacological footprint. Detailed experimental protocols for key binding and functional assays are presented, alongside visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a potent antagonist of the histamine H1 receptor, effectively mitigating the symptoms of hypersensitivity reactions.[1] Its therapeutic efficacy is primarily attributed to its competitive inhibition of histamine binding to the H1 receptor.[2] As a first-generation antihistamine, Tripelennamine is also known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[3] Beyond its primary target, Tripelennamine exhibits a broader pharmacological profile, including weak interactions with monoamine transporters.[4] This guide aims to consolidate the available quantitative data on Tripelennamine's receptor binding affinity and selectivity, present detailed methodologies for its characterization, and visualize the underlying molecular mechanisms.

Receptor Binding Affinity and Selectivity

The primary pharmacological action of Tripelennamine is its high-affinity binding to the histamine H1 receptor. Its selectivity profile, however, extends to other receptors and transporters, albeit with significantly lower affinity.

Data Presentation

| Receptor/Transporter | Ligand | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Histamine H1 Receptor | Tripelennamine | Binding | Rat | 35 | BindingDB | |

| Histamine H1 Receptor | Tripelennamine | Binding | Human | 40 | BindingDB | |

| Muscarinic Acetylcholine Receptors | Tripelennamine | Comparative Binding | N/A | >180-fold lower affinity than for H1 | [4] | |

| Serotonin Transporter (SERT) | Tripelennamine | Reuptake Inhibition | N/A | Weak inhibitor | [4] | |

| Norepinephrine Transporter (NET) | Tripelennamine | Reuptake Inhibition | N/A | Weak inhibitor | [4] | |

| Dopamine Transporter (DAT) | Tripelennamine | Reuptake Inhibition | N/A | Weak inhibitor | [4] |

Signaling Pathways

Histamine H1 Receptor Signaling

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the Gq/11 protein pathway.[5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist (or more accurately, an inverse agonist), Tripelennamine binds to the H1 receptor and prevents this cascade from being initiated by histamine.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Kᵢ) of Tripelennamine for the histamine H1 receptor.

4.1.1. Materials

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

4.1.2. Procedure

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of [³H]-Mepyramine (typically at its Kₔ value).

-

Varying concentrations of this compound (for the competition curve).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4.1.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Tripelennamine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Tripelennamine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))

-

Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.

-

Functional Assay (Calcium Flux) for Inverse Agonism

Many H1 antagonists, including likely Tripelennamine, act as inverse agonists, meaning they reduce the basal, constitutive activity of the receptor in the absence of an agonist. A calcium flux assay can be used to demonstrate this property.

4.2.1. Materials

-

Cells: HEK293 or CHO cells stably overexpressing the human histamine H1 receptor.

-

Calcium Indicator Dye: Fluo-4 AM or similar.

-

Test Compound: this compound.

-

Agonist Control: Histamine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Plate Reader.

4.2.2. Procedure

-

Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and culture until they form a confluent monolayer.

-

Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Compound Addition:

-

To demonstrate inverse agonism, add varying concentrations of this compound to the wells and measure the change in fluorescence over time. A decrease in the basal fluorescence signal indicates inverse agonistic activity.

-

To confirm antagonist activity, pre-incubate the cells with this compound for a short period, and then add a known concentration of histamine (agonist). The inhibition of the histamine-induced calcium flux will confirm the antagonistic effect.

-

-

Data Analysis:

-

For inverse agonism, plot the change in baseline fluorescence against the Tripelennamine concentration.

-

For antagonism, calculate the inhibition of the histamine response at different Tripelennamine concentrations and determine the IC₅₀.

-

Conclusion

This compound is a potent histamine H1 receptor antagonist with a well-established role in the management of allergic conditions. While its primary mechanism of action is through competitive binding to the H1 receptor, this guide highlights its broader pharmacological profile, including its weaker interactions with monoamine transporters. The provided experimental protocols offer a framework for the continued investigation of Tripelennamine and other compounds targeting the histaminergic system. The visualization of the H1 signaling pathway and experimental workflows serves to enhance the understanding of its molecular pharmacology. Further research to quantify the binding affinities of Tripelennamine at a wider range of receptors would provide a more complete picture of its selectivity and potential off-target effects.

References

- 1. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tripelennamine - Wikipedia [en.wikipedia.org]

- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

Tripelennamine HCl: A Comprehensive Technical Guide to its Molecular Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine hydrochloride (HCl), a first-generation ethylenediamine antihistamine, has been a subject of interest in pharmacology for its competitive antagonism of histamine H1 receptors. This technical guide provides an in-depth analysis of the molecular structure and key physicochemical properties of Tripelennamine HCl. Detailed experimental protocols for the determination of its physicochemical characteristics are outlined, and its mechanism of action is elucidated through a schematic of the implicated signaling pathway. All quantitative data are presented in structured tables for ease of reference and comparison, catering to the needs of researchers and professionals in drug development.

Molecular Structure

Tripelennamine HCl is the hydrochloride salt of Tripelennamine. Its chemical structure is characterized by a pyridine ring and a benzyl group attached to an ethylenediamine backbone.

Chemical Structure (2D):

Table 1: Molecular Identifiers and Descriptors for Tripelennamine HCl

| Identifier/Descriptor | Value |

| IUPAC Name | N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride[1] |

| Chemical Formula | C₁₆H₂₂ClN₃[1][2] |

| Molecular Weight | 291.82 g/mol [1][2] |

| CAS Number | 154-69-8[1][3] |

| Synonyms | Pyribenzamine hydrochloride, PBZ, ReCovr, Stanzamine, Piristin[1][2] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) like Tripelennamine HCl are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Tripelennamine HCl

| Property | Value |

| Melting Point | 192-193 °C[4] |

| pKa (Strongest Basic) | 8.76 (Predicted) |

| Solubility | Water: ≥86.4 mg/mL[5] Ethanol: Soluble (1:6)[3][4] DMSO: ≥2.33 mg/mL (with ultrasonic)[5] |

| Partition Coefficient (logP) | 3.05 (Predicted) |

| Appearance | White crystalline powder[3][4] |

| Stability | Darkens slowly on exposure to light[3][4] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of Tripelennamine HCl, based on standard pharmaceutical testing procedures.

Melting Point Determination (Capillary Method)

Principle: This method determines the temperature range over which a crystalline solid melts. For a pure substance, this range is typically narrow. The procedure is based on the United States Pharmacopeia (USP) general chapter <741>.[3][4]

Apparatus:

-

Melting point apparatus with a heated block and a thermometer or a digital temperature sensor.

-

Glass capillary tubes (sealed at one end).

Procedure:

-

A small amount of finely powdered Tripelennamine HCl is introduced into a capillary tube, which is then tapped to pack the sample to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance first begins to melt (the appearance of a liquid phase) and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Glass flasks with stoppers.

-

A constant temperature shaker bath.

-

Analytical balance.

-

A suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

Procedure:

-

An excess amount of Tripelennamine HCl is added to a flask containing a known volume of the solvent (e.g., water, ethanol).

-

The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

The mixture is agitated until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of Tripelennamine HCl in the clear filtrate is determined using a validated analytical method.

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly accurate method for determining the ionization constant (pKa) of a substance by measuring the pH of a solution as a titrant is added.

Apparatus:

-

A pH meter with a combination glass electrode.

-

A burette for the precise addition of the titrant.

-

A magnetic stirrer and stir bar.

Procedure:

-

A known concentration of Tripelennamine HCl is dissolved in a suitable solvent (e.g., water).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from the burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Mechanism of Action and Signaling Pathway

Tripelennamine HCl is a first-generation antihistamine that acts as a competitive antagonist at the histamine H1 receptor.[6][7][8] By blocking the binding of histamine to these receptors, it prevents the downstream signaling cascade that leads to allergic and inflammatory responses.

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), which promotes the expression of pro-inflammatory genes.[6] Tripelennamine HCl, by blocking the initial step of histamine binding, inhibits this entire pathway.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and physicochemical properties of Tripelennamine HCl. The presented data, along with the outlined experimental protocols and the elucidated mechanism of action, offer a valuable resource for researchers and professionals in the field of pharmacology and drug development. A thorough understanding of these fundamental characteristics is essential for the rational design of formulations and for predicting the in vivo behavior of this established antihistaminic agent.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. uspbpep.com [uspbpep.com]

- 4. â©741⪠Melting Range or Temperature [doi.usp.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Tripelennamine's Effects on the Central Nervous System in Horses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine, a first-generation ethylenediamine antihistamine, is utilized in equine medicine for the management of hypersensitivity reactions. Its effects, however, extend to the central nervous system (CNS), presenting a dual profile of both depression and stimulation. While the sedative and ataxic effects are commonly associated with its primary mechanism as a histamine H1 receptor antagonist, instances of paradoxical excitement, tremors, and even seizures present a more complex neuropharmacological profile. This technical guide provides an in-depth analysis of the known effects of tripelennamine on the equine CNS. It consolidates available quantitative data, outlines experimental protocols from key studies, and visualizes the underlying signaling pathways. A potential mechanism for the paradoxical CNS stimulation, involving off-target receptor interactions, is also explored, offering a direction for future research in equine neuropharmacology.

Introduction

Tripelennamine acts as a competitive antagonist at histamine H1 receptors.[1] In horses, it is primarily indicated for allergic conditions such as urticaria and insect bites.[1] As a first-generation antihistamine, tripelennamine readily crosses the blood-brain barrier, leading to significant interactions with the central nervous system.[2] These interactions manifest as a spectrum of clinical signs, ranging from the therapeutically acceptable sedation to more concerning adverse effects like hyperexcitability and convulsions.[3] Understanding the nuances of these CNS effects is critical for its safe and effective use in equine practice and for the development of novel therapeutics with improved safety profiles.

Quantitative Data on Tripelennamine in Horses

The following tables summarize the available quantitative data regarding the pharmacokinetics and recommended dosage of tripelennamine in horses.

Table 1: Pharmacokinetic Parameters of Tripelennamine in Horses

| Parameter | Value (Median and Range) | Reference |

| Route of Administration | Intravenous (IV) | [4] |

| Dosage | 0.5 mg/kg body weight | [4] |

| Terminal Elimination Half-life (t½) | 2.08 (1.31-5.65) hours | [4] |

| Total Body Clearance (Cl) | 0.84 (0.64-1.17) L/h/kg | [4] |

| Volume of Distribution at Steady State (Vdss) | 1.69 (1.18-3.50) L/kg | [4] |

| Volume of the Central Compartment (Vc) | 1.06 (0.91-2.20) L/kg | [4] |

| Protein Binding (mean ± SEM) | 73.6 ± 8.5% | [4] |

Table 2: Recommended Dosage of Tripelennamine in Horses

| Route of Administration | Dosage | Frequency | Reference |

| Intramuscular (IM) | 0.5 mg/lb of body weight (approximately 1.1 mg/kg) | May be repeated in 6-12 hours if necessary. |

Experimental Protocols

Pharmacokinetic Study of Intravenous Tripelennamine

A key study investigating the pharmacokinetics of tripelennamine in horses provides the most detailed experimental protocol currently available in the public domain.[4]

-

Subjects: Six healthy horses were included in the study.

-

Drug Administration: Tripelennamine was administered as a single intravenous (IV) injection at a dose of 0.5 mg/kg of body weight.

-

Data Collection: Blood samples were collected at predetermined time points following drug administration to measure plasma concentrations of tripelennamine.

-

Analysis: The plasma concentration-time data was analyzed using a two-compartment pharmacokinetic model to determine the parameters listed in Table 1. Statistical analysis (Mann-Whitney test) was used to compare the pharmacokinetic parameters between horses and camels in the same study.

The following diagram illustrates the workflow of this pharmacokinetic study.

Signaling Pathways and Mechanism of Action

Primary Mechanism: Histamine H1 Receptor Antagonism

The primary mechanism of action of tripelennamine is the competitive antagonism of histamine at the H1 receptor.[1] In the central nervous system, histamine acts as a neurotransmitter involved in arousal, wakefulness, and other functions.[5] By blocking H1 receptors, tripelennamine inhibits the downstream signaling cascade typically initiated by histamine. This antagonism is responsible for the sedative and CNS depressant effects observed in horses.[1]

A study on equine tracheal myocytes has provided insight into the H1 receptor signaling pathway in horses, which is likely analogous in CNS neurons.[6] Histamine binding to H1 receptors activates G-proteins, specifically Gq/G11 and Gi/Go, leading to downstream effects.[6]

The following diagram illustrates the H1 receptor antagonism by tripelennamine.

Paradoxical CNS Stimulation: A Potential Role for Sigma Receptors

While H1 receptor antagonism explains the sedative effects, the paradoxical CNS excitement observed with tripelennamine, particularly with intravenous administration or overdose, suggests the involvement of other neural pathways.[1] A study in rats has shown that several first-generation antihistamines, including tripelennamine, can interact with sigma receptors in the brain.[7] This interaction was shown to elicit sigma-like behavioral effects.[7]

While direct evidence in horses is currently lacking, it is plausible that at higher concentrations, tripelennamine's binding to sigma receptors could contribute to the observed hyperexcitability, nervousness, and muscle tremors.[3] This represents a significant area for further investigation in equine neuropharmacology.

The following diagram proposes a logical relationship for this potential mechanism.

Conclusion

Tripelennamine's effects on the equine central nervous system are multifaceted, stemming from its primary role as a histamine H1 receptor antagonist and potentially from off-target interactions. While its sedative properties are well-documented and mechanistically understood, the occurrence of paradoxical CNS stimulation highlights a critical knowledge gap. The hypothesis of sigma receptor involvement, extrapolated from non-equine studies, provides a compelling avenue for future research. A deeper understanding of these complex neuropharmacological actions is essential for optimizing the therapeutic use of tripelennamine and for guiding the development of safer and more effective antihistamines for veterinary use. Further studies are warranted to elucidate the specific signaling pathways involved in both the depressant and stimulant effects of tripelennamine in the equine brain.

References

- 1. Tripelennamine for Horses - Wedgewood Pharmacy [wedgewood.com]

- 2. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pharmcourse.com [pharmcourse.com]

- 4. Comparative disposition of tripelennamine in horses and camels after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Signalling pathway for histamine activation of non-selective cation channels in equine tracheal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H1 antihistamines interact with central sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tripelennamine as a Substrate for UDP-Glucuronosyltransferases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of tripelennamine, a first-generation antihistamine, with a specific focus on its role as a substrate for UDP-glucuronosyltransferases (UGTs). In humans, tripelennamine undergoes extensive phase II metabolism, primarily through glucuronidation, leading to the formation of a major quaternary ammonium-linked N-glucuronide and O-glucuronides of its hydroxylated derivatives. This document details the metabolic pathways, discusses the likely UGT isoforms involved, presents detailed experimental protocols for studying tripelennamine glucuronidation in vitro, and provides a framework for the analytical quantification of its metabolites. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and toxicology.

Introduction to Tripelennamine Metabolism

Tripelennamine, an ethylenediamine derivative, is a histamine H1 receptor antagonist.[1] Its metabolism in humans is a critical determinant of its pharmacokinetic profile and duration of action. The primary metabolic route for tripelennamine is hepatic biotransformation.[2] While a minor metabolite is an N-oxide, the predominant metabolites are glucuronide conjugates.[2]

Human metabolism studies have identified three main glucuronide conjugates:

-

Tripelennamine N-glucuronide: A major metabolite formed through the direct conjugation of glucuronic acid to the tertiary amine of the ethylenediamine moiety, resulting in a unique quaternary ammonium-linked glucuronide.[2] In one study, this N+-glucuronide accounted for a mean of 6.5% of the administered dose excreted in urine.[3]

-

O-glucuronides of hydroxylated tripelennamine: The principal metabolites are O-glucuronides of hydroxylated derivatives of tripelennamine.[2] The hydroxylation occurs on the pyridine ring prior to conjugation with glucuronic acid.[2]

The Role of UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major phase II metabolic pathway catalyzed by the UGT superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells and other tissues.[4] UGTs conjugate the endogenous molecule uridine diphosphate glucuronic acid (UDPGA) to a wide variety of xenobiotics and endogenous compounds, increasing their water solubility and facilitating their excretion.[4]

UGT Isoforms in Tripelennamine Metabolism